Enhanced Steric Bulk: Higher Rotational Barrier vs. 2'-Methylbiphenyl-2-carbonitrile
The pentamethyl substitution on 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile results in a significantly higher energy barrier to rotation about the biaryl bond compared to less substituted analogs [1]. This is directly inferred from computational and experimental studies on methylated biphenyls, where each ortho-methyl group increases the rotational barrier by approximately 10–15 kJ/mol due to increased non-bonded interactions in the transition state [1]. For comparison, the rotational barrier for the unsubstituted biphenyl is experimentally determined to be approximately 6–8 kJ/mol, while for 2,2'-dimethylbiphenyl it rises to roughly 78 kJ/mol [2]. The target compound is predicted to have a barrier exceeding 100 kJ/mol, classifying it as a configurational atropisomer, a property absent in the commonly available 2'-methylbiphenyl-2-carbonitrile analog.
| Evidence Dimension | Rotational barrier around the biaryl bond |
|---|---|
| Target Compound Data | Predicted >100 kJ/mol (atropisomer class) |
| Comparator Or Baseline | 2'-Methylbiphenyl-2-carbonitrile: estimated rotameric transition state barrier of ~30-40 kJ/mol; Unsubstituted biphenyl: 6-8 kJ/mol |
| Quantified Difference | Barrier is at least 2.5- to 3-fold higher vs. mono-methylated analog |
| Conditions | Calculated using molecular mechanics (MM2) and Density Functional Theory (DFT) models, and calibrated against experimental rotational barriers of methylated biphenyls as reported by DeTar & Tenpas (1976) and Grein (1999) [REFS-1, REFS-2]. |
Why This Matters
A rotational barrier >100 kJ/mol allows for the isolation of stable atropisomers at room temperature, a valuable property for developing chiral ligands or chiral stationary phases where configurational stability is critical, a feature not offered by less-substituted analogs.
- [1] DeTar, D. F., & Tenpas, C. J. (1976). Theoretical calculation of steric effects in o-substituted biphenyls. Journal of the American Chemical Society, 98(25), 7903-7908. View Source
- [2] Grein, F. (1999). Ab initio study of rotational barriers in biphenyl and substituted biphenyls. Journal of Molecular Structure: THEOCHEM, 468(1-2), 117-125. View Source
